N-(2-chloro-4-methylphenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide N-(2-chloro-4-methylphenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 959526-15-9
VCID: VC11858266
InChI: InChI=1S/C22H18ClN5O6/c1-11-3-4-15(14(23)5-11)25-19(29)8-27-16-7-18-17(32-10-33-18)6-13(16)21(30)28(22(27)31)9-20-24-12(2)26-34-20/h3-7H,8-10H2,1-2H3,(H,25,29)
SMILES: CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)Cl
Molecular Formula: C22H18ClN5O6
Molecular Weight: 483.9 g/mol

N-(2-chloro-4-methylphenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide

CAS No.: 959526-15-9

Cat. No.: VC11858266

Molecular Formula: C22H18ClN5O6

Molecular Weight: 483.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide - 959526-15-9

Specification

CAS No. 959526-15-9
Molecular Formula C22H18ClN5O6
Molecular Weight 483.9 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Standard InChI InChI=1S/C22H18ClN5O6/c1-11-3-4-15(14(23)5-11)25-19(29)8-27-16-7-18-17(32-10-33-18)6-13(16)21(30)28(22(27)31)9-20-24-12(2)26-34-20/h3-7H,8-10H2,1-2H3,(H,25,29)
Standard InChI Key UTVXVSPBDRUNRZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)Cl
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the quinazoline derivative family, characterized by a fused bicyclic core integrated with a 1,3-dioxolane ring and a 1,2,4-oxadiazole substituent. Its molecular formula is C₂₂H₁₈ClN₅O₆, with a molecular weight of 483.9 g/mol . Key structural components include:

  • A quinazoline-dioxolane scaffold.

  • A 3-methyl-1,2,4-oxadiazole moiety linked via a methyl group.

  • An acetamide side chain substituted with a 2-chloro-4-methylphenyl group.

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₁₈ClN₅O₆
Molecular Weight (g/mol)483.9
IUPAC NameSee Title
SMILESCC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)Cl
LogP (Predicted)~3.2

The presence of multiple hydrogen bond acceptors (e.g., oxadiazole, dioxolane) and a chloro-substituted aromatic ring suggests moderate hydrophobicity and potential for target binding.

CompoundTargetIC₅₀ (μM)Selectivity Index
This CompoundEGFR KinasePendingPending
Erlotinib (Reference)EGFR0.03>100
PYZ39 (Oxadiazole Analog)COX-II6.58.22

ADMET and Toxicity Profile

Predicted ADMET properties (via computational models) indicate:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents) but potential hepatotoxicity due to chloro-substituent accumulation .

Comparative Analysis with Structural Analogs

The compound’s unique combination of dioxolane and oxadiazole groups distinguishes it from related derivatives:

Table 3: Structural and Functional Comparisons

Compound (CAS)Key FeaturesBioactivity Highlights
894259-27-9Quinazoline-phenyloxadiazoleAnticancer (IC₅₀: 2.1 μM, HCT116)
18591163 Quinoline-acetamideAntimicrobial (MIC: 8 μg/mL)
959526-15-9Dioxolane-oxadiazole hybridKinase/COX-II inhibition (Pred.)

Future Directions

  • Target Validation: Conduct kinase inhibition assays to identify primary targets.

  • Optimization: Modify the dioxolane ring to enhance metabolic stability.

  • In Vivo Studies: Evaluate pharmacokinetics in murine models.

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